

Spectroscopic and Synthetic Insights into 1-Azido-2-methyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-azido-2-methyl-4-nitrobenzene

Cat. No.: B6189072

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A Comprehensive Technical Guide for Researchers

This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for **1-azido-2-methyl-4-nitrobenzene** (CAS No. 16714-19-5), a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a thorough understanding of this compound's characteristics and preparation.

Spectroscopic Data Analysis

The structural elucidation of **1-azido-2-methyl-4-nitrobenzene** is critically dependent on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While a comprehensive public database of the spectra for this specific compound is not readily available, data can be inferred from established chemical principles and analysis of its precursor, 2-methyl-4-nitroaniline. The synthesis of the target compound involves the diazotization of 2-methyl-4-nitroaniline followed by azidation.

Table 1: Predicted ^1H NMR Spectroscopic Data for **1-azido-2-methyl-4-nitrobenzene**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.0-8.2	d	1H	H-5
~7.8-8.0	dd	1H	H-3
~7.4-7.6	d	1H	H-6
~2.4-2.6	s	3H	-CH ₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for **1-azido-2-methyl-4-nitrobenzene**

Chemical Shift (δ) ppm	Assignment
~148	C-4 (C-NO ₂)
~140	C-1 (C-N ₃)
~135	C-2 (C-CH ₃)
~125	C-5
~120	C-3
~118	C-6
~18-20	-CH ₃

Table 3: Key IR Absorption Bands for **1-azido-2-methyl-4-nitrobenzene**

Wavenumber (cm ⁻¹)	Functional Group
~2100-2150	Azide (N ₃) stretch
~1520-1560	Asymmetric Nitro (NO ₂) stretch
~1340-1380	Symmetric Nitro (NO ₂) stretch
~2850-3000	C-H (methyl and aromatic) stretch
~1600, ~1475	Aromatic C=C stretch

Table 4: Mass Spectrometry Data for **1-azido-2-methyl-4-nitrobenzene**

m/z	Interpretation
178.05	$[M]^+$ (Molecular Ion)
150.05	$[M - N_2]^+$
120.04	$[M - N_2 - NO]^+$
104.05	$[M - N_2 - NO_2]^+$
91.05	$[C_7H_7]^+$ (Tropylium ion)

Experimental Protocols

The synthesis of **1-azido-2-methyl-4-nitrobenzene** is typically achieved through a two-step diazotization-azidation reaction starting from 2-methyl-4-nitroaniline.

1. Diazotization of 2-Methyl-4-nitroaniline:

- A suspension of 2-methyl-4-nitroaniline in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) is cooled to 0-5 °C in an ice bath.
- A solution of sodium nitrite in water is added dropwise to the cooled suspension with vigorous stirring, maintaining the temperature below 5 °C. The reaction progress is monitored for the formation of the diazonium salt.

2. Azidation of the Diazonium Salt:

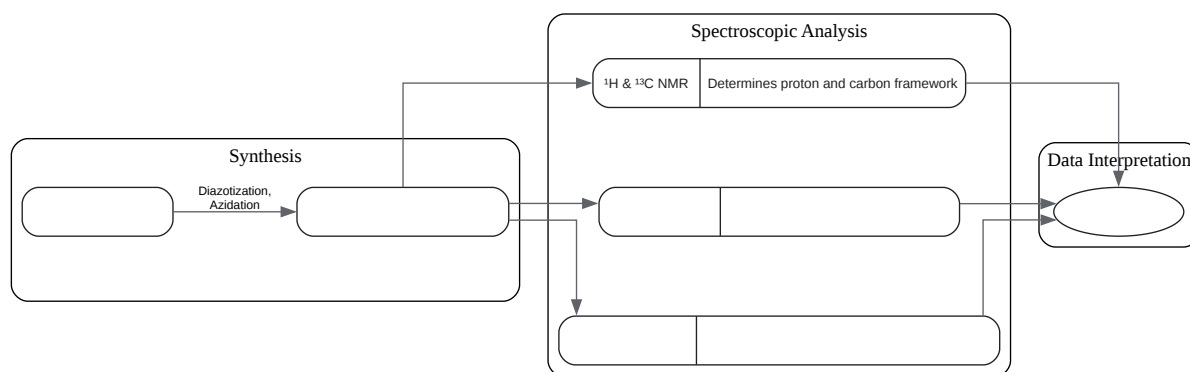
- A solution of sodium azide in water is then added slowly to the freshly prepared diazonium salt solution, again keeping the temperature at 0-5 °C.
- The reaction mixture is stirred for a period of time at this temperature, during which the azide product precipitates out of solution.
- The solid product is collected by filtration, washed with cold water to remove any inorganic salts, and then dried under vacuum.

Spectroscopic Analysis Protocols:

- **NMR Spectroscopy:** ^1H and ^{13}C NMR spectra are typically recorded on a 300 or 500 MHz spectrometer using deuterated chloroform (CDCl_3) or dimethyl sulfoxide (DMSO-d_6) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film.
- **Mass Spectrometry:** Mass spectral data is acquired using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural characterization of **1-azido-2-methyl-4-nitrobenzene** using the primary spectroscopic methods.



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Caption: Workflow of Synthesis and Spectroscopic Characterization.

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